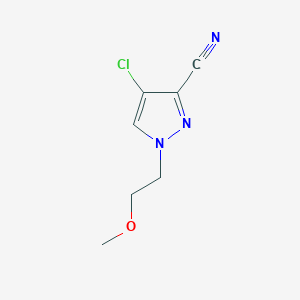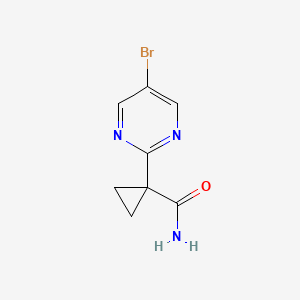
5-(Bromomethyl)-2-(tert-butyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-(tert-butyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromomethyl group and a tert-butyl group in the thiazole ring makes this compound unique and of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(tert-butyl)thiazole typically involves the bromination of 2-(tert-butyl)thiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-(tert-butyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(tert-butyl)thiazole.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-(tert-butyl)thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-(tert-butyl)thiazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity. The exact molecular pathways involved depend on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyl)thiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Methyl-2-(tert-butyl)thiazole: Similar structure but with a methyl group instead of a bromomethyl group, leading to different reactivity.
5-(Chloromethyl)-2-(tert-butyl)thiazole: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
Uniqueness
5-(Bromomethyl)-2-(tert-butyl)thiazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H12BrNS |
|---|---|
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-tert-butyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3 |
InChI-Schlüssel |
NAWMJRPGIXJDLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(S1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786700.png)

![(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11786716.png)

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11786725.png)





![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)


